2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFCLTHCCNURNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxybenzo[d]thiazole intermediate. This intermediate is then subjected to chlorination to introduce the 2-chloro group. The final step involves the coupling of the chlorinated intermediate with pyridin-2-ylmethylamine under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In particular, compounds derived from benzothiazole structures have shown efficacy against various cancer cell lines, including A431 and A549 cells .
Case Study:
A study demonstrated that derivatives of benzothiazole could significantly inhibit the proliferation of cancer cells and induce apoptosis at specific concentrations. This suggests that modifications to the benzothiazole nucleus can enhance anticancer activity, making it a promising scaffold for drug development .
Anti-inflammatory Properties
In addition to anticancer properties, compounds based on the benzothiazole framework have been explored for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzo[d]thiazole moiety through cyclization reactions.
- Amidation Reaction: The final compound is obtained by reacting the benzothiazole derivative with pyridinylmethylamine in the presence of coupling agents.
Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .
Biological Evaluation
Biological evaluations of this compound and its derivatives typically include:
- In vitro Cytotoxicity Assays: These assays assess the compound's ability to inhibit cell growth in various cancer cell lines.
- Mechanistic Studies: Investigating the molecular mechanisms by which these compounds exert their effects, such as apoptosis induction or cell cycle arrest.
Data Table: Biological Activity Summary
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1.5 | Apoptosis induction |
| Compound B | A549 | 0.8 | Cell cycle arrest |
| Compound C | H1299 | 1.0 | Inhibition of IL-6 |
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Target Compound :
- The target compound incorporates a 2-chloro substituent on the benzamide (vs. 3-Cl in 3c ) and a pyridin-2-ylmethyl group on the amide nitrogen, which is absent in 3a–3c . This pyridine moiety likely enhances solubility in polar solvents and introduces additional hydrogen-bonding or π-π stacking interactions. The 6-methoxy group on benzo[d]thiazole aligns with 3b , but the dual substitution (Cl on benzamide and pyridinylmethyl on N) distinguishes the target compound .
Chlorinated Benzamide Derivatives ()
Compounds 1.2d and 1.2e (Table 2) feature chloro-substituted benzamides:
- 1.2d : 2-Chloro-N-(benzo[d]thiazol-2-yl)benzamide.
- 1.2e : 4-Chloro-N-(benzo[d]thiazol-2-yl)benzamide.
| Compound | Substituent Position (Cl) | Melting Point (°C) | R$_f$ | Key $ ^1H $-NMR Shifts (ppm) |
|---|---|---|---|---|
| 1.2d | 2-Cl | 201–210 | 0.65 | 8.20–7.40 (m, Ar–H, NH) |
| 1.2e | 4-Cl | 202–212 | 0.55 | 7.90–7.30 (m, Ar–H, NH) |
Comparison with Target Compound :
- Both 1.2d and the target compound possess a 2-chloro substituent on the benzamide, but the latter’s N-(pyridin-2-ylmethyl) group introduces steric bulk and electronic effects absent in 1.2d . This modification may reduce crystallinity, as evidenced by lower melting points in N-alkylated analogs (e.g., 3b : 142–146°C vs. 3a : 185–189°C) .
Pyridine-Containing Analogues ()
The compound 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () shares a pyridine moiety but differs in the acetamide linker and sulfanyl group. Its synthesis involves coupling benzo[d]thiazole-2-thiol with 6-methylpyridine carbamic chloride .
Comparison with Target Compound :
- The pyridine ring in the target compound is directly methylated to the amide nitrogen, whereas the analogue in links pyridine via an acetamide.
Amino-Substituted Benzo[d]thiazoles ()
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) () features an amino group at position 6 of the benzo[d]thiazole. Key FT-IR peaks include 3399.60 cm$ ^{-1} $ (amine) and 3298 cm$ ^{-1} $ (amide) .
Comparison with Target Compound :
Biological Activity
2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its anticonvulsant and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with chloroacetyl chloride, followed by amination with pyridin-2-ylmethylamine. The structural characterization is usually confirmed using spectroscopic methods such as NMR and mass spectrometry.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant efficacy.
| Compound | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|
| 5i | 50.8 | 8.96 |
| 5j | 54.8 | 9.30 |
These results indicate that the compound exhibits significant anticonvulsant activity with a favorable safety profile compared to standard medications .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been explored. For example, various derivatives have shown promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These findings suggest that benzothiazole-based compounds can be effective against pathogenic bacteria, making them candidates for further development in antimicrobial therapies .
Case Studies
- Anticonvulsant Evaluation : A study involving a series of benzothiazole derivatives demonstrated that modifications at the benzothiazole moiety significantly influenced their anticonvulsant activity. The compounds were tested using both MES and scPTZ (subcutaneous pentylenetetrazol) seizure models, showing varied levels of efficacy and toxicity profiles .
- Antimicrobial Screening : In another investigation, a library of benzothiazole derivatives was screened against Mycobacterium tuberculosis and other resistant bacterial strains. The results indicated that certain substitutions on the benzothiazole ring enhanced antimicrobial activity, with some compounds achieving MIC values as low as 100 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
